TIC10

Description

Akt/ERK Inhibitor ONC201 is a water soluble, orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) and extracellular signal-regulated kinase (ERK), with potential antineoplastic activity. Upon administration, Akt/ERK inhibitor ONC201 binds to and inhibits the activity of Akt and ERK, which may result in inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signal transduction pathway as well as the mitogen-activated protein kinase (MAPK)/ERK-mediated pathway. This may lead to the induction of tumor cell apoptosis mediated by tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL)/TRAIL death receptor type 5 (DR5) signaling in AKT/ERK-overexpressing tumor cells. The PI3K/Akt signaling pathway and MAPK/ERK pathway are upregulated in a variety of tumor cell types and play a key role in tumor cell proliferation, differentiation and survival by inhibiting apoptosis. In addition, ONC201 is able to cross the blood-brain barrier.

Structure

3D Structure

Properties

IUPAC Name |

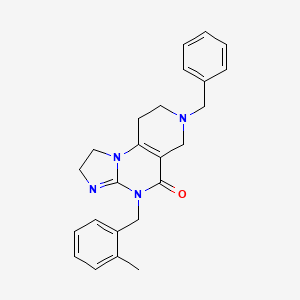

11-benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9-19)13-11-22(21)27-14-12-25-24(27)28/h2-10H,11-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLULRUCCHYVXOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N5C2=NCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616632-77-9 | |

| Record name | ONC 201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616632779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dordaviprone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dordaviprone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U35A31JAI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of TIC10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TIC10, also known as ONC201, is a small molecule imidazolinopyrimidinone with potent anti-cancer activity across a broad range of malignancies. Its primary mechanism of action involves the induction of the tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL) signaling pathway, a critical regulator of programmed cell death. This is achieved through a unique dual-action mechanism that involves the inhibition of two key survival signaling pathways, Akt and ERK, leading to the activation of the transcription factor FOXO3a. This guide provides an in-depth technical overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Induction of the TRAIL Pathway

This compound's principal anti-neoplastic effect is mediated through the transcriptional induction of the TRAIL gene.[1][2] TRAIL is a transmembrane protein that, upon binding to its death receptors DR4 and DR5 on the surface of cancer cells, initiates a signaling cascade that culminates in apoptosis.[1] A key feature of this compound is its ability to upregulate not only TRAIL but also its death receptor DR5, sensitizing cancer cells to TRAIL-mediated apoptosis.[1]

The induction of TRAIL by this compound is a p53-independent process, making it effective against a wide range of tumors, including those with mutated or deficient p53.[2] Furthermore, this compound has been shown to cross the blood-brain barrier, highlighting its potential for treating central nervous system malignancies.[2]

Upstream Signaling: Dual Inhibition of Akt and ERK

The transcriptional upregulation of TRAIL by this compound is a direct consequence of its inhibitory effect on the phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK signaling pathways.[1][2] These two pathways are frequently hyperactivated in cancer and play crucial roles in promoting cell survival, proliferation, and resistance to apoptosis.

This compound treatment leads to the inactivation of both Akt and ERK.[1][2] This dual inhibition is a key aspect of its mechanism, as it converges on a common downstream effector, the transcription factor FOXO3a.

The Central Role of FOXO3a Activation

Forkhead box protein O3a (FOXO3a) is a transcription factor that regulates the expression of genes involved in apoptosis, cell cycle arrest, and stress resistance. In the presence of active Akt and ERK signaling, FOXO3a is phosphorylated and sequestered in the cytoplasm, rendering it inactive.[1]

By inhibiting Akt and ERK, this compound prevents the phosphorylation of FOXO3a.[1] This allows FOXO3a to translocate to the nucleus, where it binds to the promoter of the TRAIL gene and activates its transcription.[1][2] The activation of FOXO3a is the critical link between the inhibition of pro-survival signaling pathways and the induction of the pro-apoptotic TRAIL pathway by this compound.

Signaling Pathway Diagrams

Caption: this compound signaling pathway leading to apoptosis.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Cancer | ~2.5 |

| SW480 | Colon Cancer | ~5.0 |

| MDA-MB-231 | Breast Cancer | ~2.5 |

| U87 | Glioblastoma | ~1.0 |

| PANC-1 | Pancreatic Cancer | ~5.0 |

| A549 | Lung Cancer | ~7.5 |

Note: IC50 values are approximate and can vary depending on the specific experimental conditions, such as cell density and incubation time.

Experimental Protocols

Western Blotting for Phospho-Akt and Phospho-ERK

This protocol describes the detection of phosphorylated Akt (Ser473) and ERK1/2 (Thr202/Tyr204) in cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

This compound (solubilized in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Akt (Ser473) (1:1000 dilution)

-

Rabbit anti-Akt (pan) (1:1000 dilution)

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (1:1000 dilution)

-

Rabbit anti-ERK1/2 (1:1000 dilution)

-

Mouse anti-β-actin (1:5000 dilution)

-

-

HRP-conjugated secondary antibodies:

-

Anti-rabbit IgG, HRP-linked antibody (1:2000 dilution)

-

Anti-mouse IgG, HRP-linked antibody (1:2000 dilution)

-

-

Chemiluminescent substrate

-

TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

Caption: Experimental workflow for Western Blotting.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)

-

Cancer cell line of interest (e.g., U87 glioblastoma cells)

-

Matrigel

-

This compound (formulated for oral gavage or intraperitoneal injection)

-

Vehicle control (e.g., sterile PBS or a solution of 20% Cremophor EL, 70% PBS, and 10% DMSO)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 50-100 mg/kg) or vehicle control via the chosen route (e.g., oral gavage) and schedule (e.g., twice weekly).[3]

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Caption: Logical flow of an in vivo xenograft study.

Conclusion

This compound represents a promising anti-cancer agent with a well-defined mechanism of action. Its ability to induce the TRAIL pathway through the dual inhibition of Akt and ERK, leading to the activation of FOXO3a, provides a multi-pronged attack on cancer cell survival. The data presented in this guide, along with the detailed experimental protocols, offer a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this compound.

References

- 1. Combination of LowDose Epigenetic Modifiers and this compound for the Activation of Antitumor Immunity and Inhibition of Tumor Growth in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral administration of TRAIL-inducing small molecule ONC201/TIC10 prevents intestinal polyposis in the Apcmin/+ mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

TIC10 (ONC201): A Technical Guide to a Novel TRAIL-Inducing Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

TIC10, also known as ONC201, is a first-in-class, orally active small molecule that has garnered significant attention in oncology for its unique mechanism of inducing Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a potent anti-cancer cytokine. This technical guide provides an in-depth overview of this compound, detailing its multi-faceted mechanism of action, summarizing key preclinical and clinical data, and offering detailed protocols for essential experimental validation. The primary mechanism involves the dual inhibition of Akt and ERK, leading to the nuclear translocation of the transcription factor Foxo3a and subsequent upregulation of TRAIL gene expression. Concurrently, this compound activates the integrated stress response (ISR), which increases the expression of TRAIL's death receptor, DR5, amplifying the apoptotic signal. Recent discoveries have further identified the dopamine receptor D2 (DRD2) and the mitochondrial protease ClpP as direct targets of this compound, upstream of these core pathways. This document serves as a comprehensive resource for researchers investigating this compound as a therapeutic agent, providing the foundational knowledge and practical methodologies required for its study.

Introduction

The therapeutic potential of TRAIL as a cancer-specific apoptosis inducer has been a long-standing goal in oncology. However, the clinical application of recombinant TRAIL has been hampered by limitations such as a short half-life and poor biodistribution. This compound emerged from a screen for small molecules capable of upregulating endogenous TRAIL, thereby circumventing the challenges associated with protein-based therapies.[1] It is a stable, orally bioavailable compound that can cross the blood-brain barrier, making it a promising candidate for a wide range of malignancies, including notoriously difficult-to-treat brain tumors.[2]

This compound's anti-cancer activity is p53-independent, a crucial feature given the high frequency of p53 mutations in human cancers.[1] Its multi-pronged mechanism, which not only induces the pro-apoptotic ligand TRAIL but also its receptor DR5, creates a powerful, self-reinforcing apoptotic loop within the tumor microenvironment.[1] This guide will dissect these mechanisms, present the quantitative data supporting its efficacy, and provide the necessary tools for its further investigation.

Mechanism of Action

The anti-tumor effects of this compound are orchestrated through a network of interconnected signaling pathways, initiated by its interaction with several key cellular targets.

Core Pathway: Akt/ERK Inhibition and Foxo3a-mediated TRAIL Induction

The foundational mechanism of this compound involves the dual inactivation of two critical pro-survival signaling kinases: Akt and Extracellular signal-regulated kinase (ERK).[1]

-

Inhibition of Akt and ERK: this compound treatment leads to a dose- and frequency-dependent suppression of Akt and ERK phosphorylation.[1]

-

Activation of Foxo3a: In their phosphorylated state, Akt and ERK sequester the Forkhead box O3 (Foxo3a) transcription factor in the cytoplasm. The inhibition of these kinases by this compound results in the dephosphorylation of Foxo3a.[1]

-

Foxo3a Nuclear Translocation: Dephosphorylated Foxo3a translocates from the cytoplasm into the nucleus.[1][3]

-

TRAIL Gene Transcription: Within the nucleus, Foxo3a binds directly to the promoter region of the TNFSF10 gene, which encodes for TRAIL, thereby activating its transcription.[1]

This cascade results in increased synthesis and cell-surface expression of TRAIL, which can then initiate apoptosis in an autocrine or paracrine manner.

Integrated Stress Response (ISR) and DR5 Upregulation

In parallel to TRAIL induction, this compound activates the Integrated Stress Response (ISR), a cellular program triggered by various stress signals. This pathway is critical for sensitizing cancer cells to TRAIL-mediated apoptosis.

-

eIF2α Phosphorylation: this compound activates specific eIF2α kinases.[4]

-

ATF4 and CHOP Activation: Phosphorylation of eIF2α leads to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, induces the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[4]

-

DR5 Upregulation: Both ATF4 and CHOP contribute to the transcriptional upregulation of TNFRSF10B, the gene encoding Death Receptor 5 (DR5), the primary signaling receptor for TRAIL.[4]

The simultaneous upregulation of both the ligand (TRAIL) and its receptor (DR5) by a single agent is a unique and powerful feature of this compound's anti-cancer activity.

Upstream Targets: DRD2 Antagonism and ClpP Activation

More recent research has elucidated the direct molecular targets of this compound that initiate the downstream signaling events.

-

Dopamine Receptor D2 (DRD2) Antagonism: this compound acts as an antagonist to the G protein-coupled dopamine receptor D2 (DRD2).[5] This interaction is thought to be a key initiating event, particularly in neurological tumors where DRD2 is often deregulated.[5]

-

Mitochondrial ClpP Activation: this compound directly binds to and activates the caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP).[2] The hyperactivation of this mitochondrial protease leads to the degradation of mitochondrial proteins, triggering the ISR and contributing to apoptosis.[2]

The convergence of these pathways results in a robust and sustained pro-apoptotic signal specifically in cancer cells.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound Signaling Pathway.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of nuclear-cytoplasmic translocation of Foxo1 and Foxo3A in adult skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single-Agent ONC201 Induces Responses in Patients with Hard-to-Treat Recurrent High-Grade Glioma - Oncology Practice Management [oncpracticemanagement.com]

The Discovery and Development of ONC201 (TIC10): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONC201, also known as TIC10, is a pioneering small molecule that has carved a unique path in oncology drug development. Initially identified as a p53-independent inducer of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway, its mechanism of action has since been elucidated to be multifaceted, involving the antagonism of the dopamine receptor D2 (DRD2) and the allosteric activation of the mitochondrial caseinolytic protease P (ClpP). This intricate interplay of targets converges on critical cancer signaling pathways, leading to cell cycle arrest, apoptosis, and modulation of the tumor microenvironment. This technical guide provides an in-depth exploration of the discovery, history, and mechanistic underpinnings of ONC201, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling cascades and experimental workflows.

Discovery and History: From TRAIL Induction to a Multi-Targeted Agent

The journey of ONC201 began with a phenotypic screen designed to identify small molecules capable of transcriptionally upregulating the TRAIL gene, a key player in immune-mediated tumor surveillance. The El-Deiry laboratory sought compounds that could induce TRAIL independently of the tumor suppressor p53, a gene frequently mutated in human cancers. This screen led to the identification of a series of compounds, with "TRAIL-Inducing Compound 10" (this compound) emerging as a promising candidate due to its potent and selective induction of tumor cell death while sparing normal cells.[1][2]

Subsequent research delved deeper into the molecular mechanisms driving this compound's anti-cancer activity. It was discovered that the compound dually inactivates the pro-survival kinases Akt and ERK.[1][3] This dual inhibition leads to the dephosphorylation and nuclear translocation of the transcription factor Foxo3a, which in turn binds to the TRAIL promoter and upregulates its expression.[1][3]

Further investigations unveiled a novel and crucial aspect of ONC201's pharmacology: its function as a selective antagonist of the G protein-coupled receptor (GPCR), dopamine receptor D2 (DRD2).[4] This discovery provided a link between ONC201's activity and neurological signaling pathways, which are often dysregulated in cancer.

More recently, the mitochondrial protease ClpP was identified as another direct target of ONC201.[5][6] ONC201 acts as an allosteric agonist of ClpP, leading to its hyperactivation and subsequent degradation of mitochondrial proteins, disruption of oxidative phosphorylation, and induction of the integrated stress response (ISR).[4][7][8] This activation of the ISR, characterized by the phosphorylation of eIF2α and upregulation of ATF4 and CHOP, further contributes to the upregulation of the TRAIL receptor DR5, sensitizing cancer cells to apoptosis.[9][10][11]

The promising preclinical data and favorable safety profile of ONC201 propelled its entry into clinical trials. Notably, ONC201 has shown significant clinical activity in patients with H3K27M-mutant diffuse midline gliomas, a patient population with a dire prognosis and limited treatment options.[2][4][12] This has led to accelerated development and regulatory attention for this first-in-class imipridone compound.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of ONC201, providing a comparative overview of its efficacy and pharmacological properties.

Table 1: Preclinical Efficacy of ONC201 (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCT116 | Colorectal Cancer | ~2.5 | [1] |

| RKO | Colorectal Cancer | ~5 | [1] |

| U87 | Glioblastoma | ~2.5 | [14] |

| SF295 | Glioblastoma | ~5 | [14] |

| OVCAR5 | Ovarian Cancer | ~10 | [5] |

| SKOV3 | Ovarian Cancer | ~10 | [5] |

Table 2: In Vivo Efficacy of ONC201 in Xenograft Models

| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Survival Benefit | Citation |

| HCT116 | Colorectal Cancer | 25 mg/kg, single i.v. dose | Significant | Not Reported | [15] |

| U251 | Glioblastoma | Not specified | Significant | Doubled median survival | [16][17] |

| KpB Transgenic | Ovarian Cancer | Not specified | Significant | Not Reported | [5] |

| PPK (in utero electroporation) | H3K27M-mutant Glioma | 125 mg/kg, weekly | Significant | Not Reported | [18] |

Table 3: Clinical Efficacy of ONC201 in H3 K27M-Mutant Diffuse Midline Glioma

| Clinical Trial / Study | Patient Population | Key Efficacy Endpoint | Result | Citation |

| Pooled Analysis (4 trials, 1 EAP) | Recurrent H3 K27M-mutant DMG (n=50) | Overall Response Rate (ORR) by RANO-HGG | 20.0% (95% CI, 10.0-33.7) | [7] |

| Pooled Analysis (4 trials, 1 EAP) | Recurrent H3 K27M-mutant DMG (n=50) | Disease Control Rate (DCR) | 40.0% (95% CI, 26.4-54.8) | [7] |

| Pooled Analysis (4 trials, 1 EAP) | Recurrent H3 K27M-mutant DMG (n=50) | Median Duration of Response (DOR) | 11.2 months (95% CI, 3.8-not reached) | [7] |

| NCT03416530 & NCT03134131 | Non-recurrent H3K27M-DMG | Median Overall Survival (mOS) | 21.7 months | [2][11] |

| NCT03416530 & NCT03134131 | Recurrent H3K27M-DMG | Median Overall Survival (mOS) | 9.3 months | [11] |

Table 4: Human Pharmacokinetics of ONC201 (625 mg dose)

| Parameter | Value | Citation |

| Tmax (hours) | ~1.8 | [14] |

| Cmax (ng/mL) | Variable, exceeded preclinical efficacy thresholds | [1][14] |

| AUC (ng*h/mL) | Variable, exceeded preclinical efficacy thresholds | [1] |

| Dosing Schedule (Clinical) | Once every 3 weeks, later intensified to weekly | [14][16] |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathways modulated by ONC201 and a representative experimental workflow for its characterization.

Figure 1: ONC201's multifaceted mechanism of action.

Figure 2: A representative in vitro experimental workflow.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of ONC201.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the cytotoxic effect of ONC201 on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well opaque-walled plates

-

ONC201 stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of ONC201 in complete culture medium.

-

Treat the cells with varying concentrations of ONC201 (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[10][12][19]

Apoptosis Assay (Caspase-Glo® 3/7)

Objective: To quantify the induction of apoptosis by ONC201 through the measurement of caspase-3 and -7 activity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well opaque-walled plates

-

ONC201 stock solution (in DMSO)

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Luminometer

Protocol:

-

Seed cells in a 96-well opaque-walled plate as described for the cell viability assay.

-

Treat cells with ONC201 at the desired concentrations and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Equilibrate the plate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a luminometer.

-

Express the results as fold-change in caspase activity relative to the vehicle-treated control.[1][9][12][14][20]

Western Blot Analysis for Phosphorylated Proteins

Objective: To detect changes in the phosphorylation status of key signaling proteins (Akt, ERK, Foxo3a) upon ONC201 treatment.

Materials:

-

Cancer cell lines

-

ONC201

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK (Thr202/Tyr204), anti-ERK, anti-phospho-Foxo3a (Ser253), anti-Foxo3a)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Treat cells with ONC201 for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Normalize the levels of phosphorylated proteins to the total protein levels.[8][21][22][23]

TRAIL Promoter Luciferase Reporter Assay

Objective: To measure the transcriptional activation of the TRAIL promoter in response to ONC201.

Materials:

-

Cancer cell line

-

TRAIL promoter-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent (e.g., Lipofectamine)

-

ONC201

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Protocol:

-

Co-transfect cells with the TRAIL promoter-luciferase reporter plasmid and the control plasmid.

-

After 24 hours, treat the transfected cells with ONC201 or vehicle control.

-

Incubate for an additional 24-48 hours.

-

Lyse the cells using the passive lysis buffer provided in the kit.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer.

-

Measure the Renilla luciferase activity in the same lysate for normalization.

-

Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.[18][24][25][26][27]

Conclusion

ONC201 (this compound) represents a paradigm of modern drug discovery, where a compound identified through a phenotypic screen has been mechanistically dissected to reveal a complex and elegant mode of action involving multiple, interconnected cancer-relevant targets. Its journey from a TRAIL-inducing compound to a DRD2 antagonist and ClpP agonist highlights the power of rigorous scientific investigation in uncovering novel therapeutic avenues. The promising clinical activity of ONC201, particularly in the challenging setting of H3K27M-mutant diffuse midline glioma, underscores its potential to address significant unmet medical needs. This technical guide provides a comprehensive resource for researchers and drug developers to understand the foundational science of ONC201 and to facilitate further exploration of its therapeutic potential.

References

- 1. Caspase-Glo 3/7 assay. [bio-protocol.org]

- 2. m.youtube.com [m.youtube.com]

- 3. worldwide.promega.com [worldwide.promega.com]

- 4. Jazz Pharmaceuticals Advances ONC201 Study for Glioma Treatment - TipRanks.com [tipranks.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 11. "Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas I" by Minesh Mehta, Matthew Hall et al. [scholarlycommons.baptisthealth.net]

- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]

- 14. ulab360.com [ulab360.com]

- 15. innoprot.com [innoprot.com]

- 16. Publication Reports Clinical Efficacy of ONC201 in Expanded Access H3 K27M-mutant Glioma Patients - BioSpace [biospace.com]

- 17. youtube.com [youtube.com]

- 18. thesciencenotes.com [thesciencenotes.com]

- 19. m.youtube.com [m.youtube.com]

- 20. tripod.nih.gov [tripod.nih.gov]

- 21. pubcompare.ai [pubcompare.ai]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. fredhutch.org [fredhutch.org]

- 25. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. med.emory.edu [med.emory.edu]

- 27. assaygenie.com [assaygenie.com]

The Role of TIC10 in Cancer Cell Apoptosis: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TIC10, also known as ONC201, is a small molecule investigational drug that has garnered significant attention in the field of oncology for its ability to induce apoptosis in a wide range of cancer cells, while largely sparing normal cells.[1][2] Its unique mechanism of action, which involves the induction of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway, makes it a promising candidate for cancer therapy.[1][3] This technical guide provides a comprehensive overview of this compound's role in cancer cell apoptosis, detailing its molecular mechanisms, experimental protocols for its study, and quantitative data from key preclinical investigations.

Core Mechanism of Action: Dual Signaling Pathways to Apoptosis

This compound induces cancer cell apoptosis through two primary, interconnected signaling pathways: the Akt/ERK/Foxo3a pathway and the Integrated Stress Response (ISR) pathway.

The Akt/ERK/Foxo3a/TRAIL Pathway

The initially identified mechanism of this compound action involves the dual inactivation of two key survival kinases: Akt and extracellular signal-regulated kinase (ERK).[1][4]

-

Inhibition of Akt and ERK: this compound treatment leads to the dephosphorylation and inactivation of both Akt and ERK in cancer cells.[1]

-

Activation of Foxo3a: The inactivation of Akt and ERK relieves their inhibitory phosphorylation of the transcription factor Foxo3a (Forkhead box O3a).[1] This allows Foxo3a to translocate from the cytoplasm to the nucleus.

-

TRAIL Gene Transcription: In the nucleus, Foxo3a binds to the promoter of the TNFSF10 gene, which encodes for TRAIL, leading to its transcriptional upregulation.[1]

-

Autocrine and Paracrine Apoptosis: The increased production and secretion of TRAIL by cancer cells leads to the activation of its death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the surface of neighboring cancer cells, triggering apoptosis in an autocrine and paracrine manner.[1][3]

The Integrated Stress Response (ISR) Pathway

More recent studies have unveiled a complementary mechanism involving the integrated stress response (ISR), which is a cellular program activated by various stress conditions.

-

Activation of the ISR: this compound activates the ISR, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).

-

ATF4 and CHOP Upregulation: This phosphorylation selectively increases the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, transcriptionally upregulates the pro-apoptotic factor C/EBP homologous protein (CHOP).

-

DR5 Upregulation: Both ATF4 and CHOP contribute to the transcriptional upregulation of Death Receptor 5 (DR5), a key receptor for TRAIL.

-

Sensitization to TRAIL: The increased cell surface expression of DR5 sensitizes cancer cells to TRAIL-mediated apoptosis, which can be induced by this compound-mediated TRAIL production or by exogenous TRAIL.

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data from preclinical studies of this compound, providing insights into its potency and efficacy across various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCT116 | Colorectal Carcinoma | ~2.5 | [1] |

| RKO | Colorectal Carcinoma | ~5.0 | [1] |

| SW480 | Colorectal Carcinoma | ~5.0 | [3] |

| DLD-1 | Colorectal Carcinoma | ~5.0 | [1] |

| MDA-MB-231 | Breast Cancer | ~2.0 | [5] |

| MDA-MB-468 | Breast Cancer | ~5.0 | [1] |

| T98G | Glioblastoma | ~10.0 | [1] |

| U251MG | Glioblastoma | ~1.5 | [4] |

| Ramos | Burkitt's Lymphoma | 1.3 | [6] |

| Raji | Burkitt's Lymphoma | 2.5 | [6] |

| Daudi | Burkitt's Lymphoma | 3.2 | [6] |

| Karpas299 | T-cell NHL | 2.8 | [6] |

| UPN2 | Mantle Cell Lymphoma | 5.06 | [6] |

| Granta-519 | Mantle Cell Lymphoma | 4.5 | [6] |

| SNU-1 | Gastric Adenocarcinoma | 1.35 | [7] |

| SNU-5 | Gastric Adenocarcinoma | 2.88 | [7] |

| SNU-16 | Gastric Adenocarcinoma | 1.82 | [7] |

| AGS | Gastric Adenocarcinoma | > 40 | [7] |

| H3 K27M-mutant Glioma | Glioma | ~0.6 | [4] |

| H3 wildtype Glioma | Glioma | ~1.5 | [4] |

Table 2: this compound-Induced Apoptosis in Human Cancer Cell Lines

| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Apoptosis (% of cells) | Assay Method | Citation |

| HCT116 p53-/- | 5 | 72 | ~25% (Sub-G1) | Flow Cytometry (PI Staining) | [1] |

| HCT116 WT | 10 | 72 | ~30% (Sub-G1) | Flow Cytometry (PI Staining) | [1] |

| Lymphoma Panel | 1.3 - 5.06 | 72 | 1.8 to 4.15-fold increase in Sub-G1 | Flow Cytometry (PI Staining) | [6] |

| HCT116 | 10 | 48 | Significant increase in TUNEL-positive cells | TUNEL Assay | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the apoptotic effects of this compound.

Cell Viability and IC50 Determination

-

Cell Lines and Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells.

-

Incubate the plates for 72 hours.

-

Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to calculate the IC50 value.

-

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

-

Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells with compromised membranes.

-

Procedure:

-

Treat cells with this compound at the desired concentration and for the indicated time.

-

Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

-

Data Analysis:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Western Blot Analysis

-

Purpose: To detect the levels and phosphorylation status of key proteins in the this compound signaling pathways, such as Akt, ERK, Foxo3a, ATF4, and CHOP.

-

Procedure:

-

Treat cells with this compound and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, p-Foxo3a (Ser253), Foxo3a, ATF4, CHOP, TRAIL, DR5, and β-actin (loading control) are typically used at a 1:1000 dilution.

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Purpose: To quantify the mRNA expression levels of this compound target genes, such as TNFSF10 (TRAIL), TNFRSF10B (DR5), ATF4, and DDIT3 (CHOP).

-

Procedure:

-

Treat cells with this compound and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers.

-

-

Validated Primer Sequences (Human):

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| TNFSF10 (TRAIL) | GCTCTGGGCCGCAAAAT | GGCCTAACTGAGACACATCAG |

| TNFRSF10B (DR5) | AAGACCCTTGTGCTCGTTGTC | GACACATTCGATGTCACTCCA |

| ATF4 | CTTACAAACAGACGGGCAAGG | TGGAGAACCCATGAGGTTTCA |

| DDIT3 (CHOP) | AGAACCAGGAAACGGAAACAGA | TCTCCTTCATGCGCTGCTTT |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, with GAPDH as the housekeeping gene for normalization.

Clonogenic Survival Assay

-

Purpose: To assess the long-term effects of this compound on the ability of single cancer cells to proliferate and form colonies.

-

Procedure:

-

Treat cells with this compound for a specified period (e.g., 24 hours).

-

Harvest the cells, count them, and seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Count the number of colonies (typically >50 cells) in each well.

-

-

Data Analysis: The surviving fraction is calculated as the (number of colonies formed / number of cells seeded) for the treated group, normalized to the plating efficiency of the control group.

Conclusion

This compound represents a novel and promising therapeutic agent that induces apoptosis in cancer cells through the modulation of two distinct but complementary signaling pathways. The dual inactivation of Akt and ERK leading to Foxo3a-mediated TRAIL induction, coupled with the activation of the ISR and subsequent upregulation of DR5, provides a robust mechanism for eliminating tumor cells. The in-depth understanding of these pathways and the availability of detailed experimental protocols are crucial for the continued development and optimization of this compound and other TRAIL-inducing compounds in the fight against cancer. This guide provides a foundational resource for researchers and drug developers to further explore the therapeutic potential of this innovative anti-cancer agent.

References

The Imipridone ONC201 (TIC10): A Deep Dive into its Foxo3a-Mediated Anti-Cancer Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONC201, also known as TIC10, is a first-in-class, orally active small molecule of the imipridone class that has demonstrated significant anti-tumor activity across a range of preclinical and clinical settings.[1][2] A key mechanism underpinning its efficacy is the induction of the tumor suppressor pathway involving the Forkhead Box O3a (Foxo3a) transcription factor and the subsequent upregulation of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[3][4] This technical guide provides an in-depth exploration of the molecular interactions between ONC201 and the Foxo3a signaling axis, presenting quantitative data, detailed experimental protocols, and visual representations of the core pathways to support ongoing research and development efforts in oncology.

Core Mechanism of Action: The ONC201-Foxo3a-TRAIL Axis

ONC201 exerts its anti-cancer effects through a multi-faceted mechanism that converges on the activation of the Foxo3a transcription factor.[5] The canonical pathway involves the dual inactivation of two key pro-survival signaling kinases: Akt (Protein Kinase B) and ERK (Extracellular Signal-Regulated Kinase).[3][6] In their active, phosphorylated states, Akt and ERK phosphorylate Foxo3a at critical serine residues (S253 and S294), leading to its sequestration in the cytoplasm by 14-3-3 proteins and subsequent degradation.[7][8]

By inhibiting the activity of Akt and ERK, ONC201 prevents the phosphorylation of Foxo3a.[3][7] This allows for the dephosphorylated, active form of Foxo3a to translocate to the nucleus.[3][4] Once in the nucleus, Foxo3a binds to the promoter region of the TRAIL gene, leading to its transcriptional upregulation.[3][7] The resulting increase in TRAIL protein expression, along with the ONC201-induced upregulation of its death receptor DR5, triggers apoptosis in cancer cells.[5][6] This mechanism has been shown to be effective in a p53-independent manner, broadening its potential therapeutic window.[4]

Beyond the Akt/ERK pathway, ONC201 has also been shown to induce the Integrated Stress Response (ISR), involving the transcription factor ATF4 and the transactivator CHOP, which can also contribute to the upregulation of DR5.[6][9] Furthermore, ONC201 is a selective antagonist of the Dopamine Receptor D2 (DRD2) and an agonist of the mitochondrial caseinolytic protease P (ClpP), which contribute to its anti-tumor effects through metabolic and mitochondrial disruption.[1][10]

Quantitative Data

The following tables summarize key quantitative findings from preclinical studies investigating the effects of ONC201.

Table 1: In Vitro Cytotoxicity of ONC201 in Glioblastoma Tumor-Initiating Cell (TIC) Lines [11]

| TIC Line | Origin | IC50 |

| MGG18 | Untreated | 433 nM |

| MGG152 | Recurrent | 688 nM |

| MGG8 | Untreated | 1.09 µM |

| MGG4 | Untreated | 1.46 µM |

| MGG67R | Recurrent | 3.97 µM |

Table 2: Effect of ONC201 on Foxo3a Phosphorylation in HIV-1 Infected Macrophages [12]

| Treatment | Phospho-Foxo3a / Total Foxo3a Ratio (Fold Change vs. DMSO) |

| ONC201 (3 µM) | Decreased |

| ONC201 (10 µM) | Further Decreased |

| ONC201 (30 µM) | Markedly Decreased |

| ONC201 Isomer | No Significant Change |

Key Experimental Protocols

Western Blot Analysis for Phospho-Foxo3a, Akt, and ERK

This protocol is designed to assess the phosphorylation status of key proteins in the ONC201 signaling pathway.

Methodology:

-

Cell Lysis:

-

Treat cells with ONC201 at desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Foxo3a (Ser253/Ser294), total Foxo3a, phospho-Akt (Ser473), total Akt, phospho-ERK (Thr202/Tyr204), and total ERK overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Chromatin Immunoprecipitation (ChIP) Assay for Foxo3a Binding to the TRAIL Promoter

This protocol determines the direct binding of Foxo3a to the promoter region of the TRAIL gene following ONC201 treatment.

Methodology:

-

Cross-linking and Sonication:

-

Treat cells with ONC201.

-

Cross-link protein-DNA complexes with formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the chromatin with an anti-Foxo3a antibody or a non-specific IgG control overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for the Foxo3a binding site in the TRAIL promoter.

-

Analyze the data to determine the enrichment of the TRAIL promoter in the Foxo3a immunoprecipitated samples compared to the IgG control.

-

Visualizing the Molecular Pathways and Workflows

References

- 1. academic.oup.com [academic.oup.com]

- 2. onclive.com [onclive.com]

- 3. Dual Inactivation of Akt and ERK by this compound Signals Foxo3a Nuclear Translocation, TRAIL Gene Induction, and Potent Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [repository.upenn.edu]

- 5. Small-Molecule ONC201/TIC10 Targets Chemotherapy-Resistant Colorectal Cancer Stem-like Cells in an Akt/Foxo3a/TRAIL-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Role and regulation of FOXO3a: new insights into breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ascopubs.org [ascopubs.org]

- 12. Small molecule ONC201 inhibits HIV-1 replication in macrophages via FOXO3a and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]

TIC10 (ONC201): A Technical Whitepaper on its Penetration of the Blood-Brain Barrier

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) represents a formidable obstacle in the treatment of central nervous system (CNS) malignancies, preventing most systemically administered therapeutics from reaching their intended targets within the brain.[1] TIC10, also known as ONC201 (dordaviprone), is a first-in-class, orally active small molecule that has demonstrated significant promise in treating historically intractable brain tumors, most notably H3 K27M-mutant diffuse midline glioma (DMG).[2][3] A critical attribute underpinning its clinical efficacy is its remarkable ability to penetrate the BBB and achieve therapeutic concentrations in brain tissue.[4][5][6] This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting this compound's CNS penetration, details its mechanisms of action, and outlines the experimental protocols used to evaluate its distribution into the brain.

Molecular Mechanism of Action

This compound exerts its antitumor effects through several distinct but interconnected pathways. It was initially identified as an inducer of the Tumor Necrosis Factor-related apoptosis-inducing ligand (TRAIL) pathway.[5][7] This induction occurs in a p53-independent manner through the dual inhibition of Akt and ERK signaling pathways.[5][8][9] The inhibition of these kinases leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a, which binds to the TRAIL promoter and upregulates its transcription, ultimately inducing apoptosis in tumor cells.[5][8][9]

More recently, two additional primary mechanisms have been identified: antagonism of the Dopamine Receptor D2/3 (DRD2/3) and allosteric agonism of the mitochondrial caseinolytic protease P (ClpP).[2][3] The antagonism of DRD2, a G protein-coupled receptor overexpressed in several malignancies, and the activation of the mitochondrial protease ClpP contribute to the compound's potent anti-cancer effects.[2]

Quantitative Analysis of Blood-Brain Barrier Penetration

This compound demonstrates excellent penetration into the CNS, achieving concentrations in brain tissue that significantly exceed those in plasma. This has been consistently observed in both preclinical and clinical settings.

Preclinical Pharmacokinetic Data

Studies in non-tumor-bearing mice and murine glioma models have confirmed that orally administered this compound readily crosses the BBB and achieves micromolar concentrations in key brain structures.

| Parameter | Animal Model | Dose | Plasma Conc. | Brainstem Conc. | Thalamus Conc. | Brain:Plasma Ratio | Source |

| Concentration | Non-tumor bearing mice | 15 mg/kg (oral) | - | Micromolar concentrations achieved | Micromolar concentrations achieved | Greatly exceeds plasma | [4] |

| Concentration | H3K27M-mutant glioma mouse model | 125 mg/kg (weekly) | 0.27 ± 0.1 µmol/L | 7.0 ± 1.7 µmol/L | 4.6 ± 1.4 µmol/L | ~26 (Brainstem) |

Clinical Pharmacokinetic Data

Clinical trials in patients with recurrent glioblastoma and H3 K27M-mutant glioma have corroborated the preclinical findings. Analysis of tumor tissue and cerebrospinal fluid (CSF) confirms that this compound achieves therapeutically relevant concentrations within the human CNS.

| Parameter | Patient Population | Dose | Cmax (Plasma) | AUC (Plasma) | Intratumoral Conc. | CSF Analysis | Source |

| Pharmacokinetics | Pediatric H3 K27M-mutant glioma | 625 mg (scaled by weight, once-weekly) | Variable | Variable | - | cf-tDNA reduction correlates with response | |

| Pharmacokinetics | Pediatric H3 K27M-mutant glioma | 250 mg or 625 mg (twice-weekly) | 2670-3700 ng/mL | AUC₀₋₄₈ greater than once-weekly | - | Not specified | |

| Concentration | Adult recurrent glioblastoma | 625 mg (weekly) | Not specified | Not specified | 600 nmol/L to 9.3 µmol/L | Not specified |

Experimental Protocols & Methodologies

The assessment of this compound's BBB permeability has been conducted using robust preclinical models and advanced analytical techniques.

In Vivo Murine Models

A key preclinical model used to evaluate this compound efficacy and pharmacokinetics is the in utero electroporation (IUE) mouse model of H3 K27M-mutant glioma.

-

Model Generation: Tumors are generated by electroporating plasmids encoding for dominant-negative p53, PDGFRA D842V, and H3.3 K27M mutations into the brains of embryonic mice.

-

Drug Administration: Tumor-bearing mice are treated with this compound, typically administered orally (e.g., 125 mg/kg once a week).

-

Sample Collection: At specified time points after administration, blood (plasma), and brain tissues (e.g., brainstem, thalamus) are collected.

-

Analysis: Drug concentrations in the plasma and homogenized brain tissue are quantified, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the brain-to-plasma ratio.

Clinical Studies

In human trials, BBB penetration is confirmed more directly. In a surgical cohort of a Phase II study, intratumoral concentrations were measured in patients with recurrent glioblastoma following oral administration of this compound. Furthermore, clinical trials in pediatric patients have utilized serial collection of CSF to monitor treatment response by measuring cell-free tumor DNA (cf-tDNA), indirectly supporting that the drug's activity reaches the CNS compartment.

Interaction with Blood-Brain Barrier Efflux Transporters

The BBB's impermeability is actively maintained by ATP-binding cassette (ABC) efflux transporters, such as P-glycoprotein (P-gp, encoded by ABCB1) and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2).[5][7] These transporters are expressed on the luminal membrane of brain endothelial cells and actively pump a wide range of xenobiotics back into the bloodstream, limiting their CNS accumulation. A crucial characteristic for any successful CNS drug is its ability to evade or inhibit these transporters.

While this compound exhibits excellent CNS penetration, suggesting it is not a significant substrate for major efflux pumps, specific studies detailing its direct interaction with P-gp or BCRP were not identified in the reviewed literature. This remains an important area for future mechanistic investigation.

Conclusion

The available preclinical and clinical data provide compelling and consistent evidence that this compound/ONC201 effectively crosses the human blood-brain barrier. It achieves and sustains therapeutic concentrations in CNS tumors, a critical factor in its unprecedented clinical activity against H3 K27M-mutant diffuse midline glioma.[2][3][4] The high brain-to-plasma concentration ratios observed in animal models and confirmed by direct measurement in patient tumors underscore its favorable pharmacokinetic profile for a CNS therapeutic. While its potent multi-modal mechanism of action is well-defined, further research into its precise transport mechanism across the BBB, including its interaction with efflux transporters, will provide a more complete understanding of its remarkable CNS distribution. The success of this compound serves as a benchmark for the development of future CNS-penetrant cancer therapies.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Mechanisms of resistance to anticancer drugs: the role of the polymorphic ABC transporters ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic interaction of ABCB1 and ABCG2 polymorphisms predicts the prevalence of toxic encephalopathy during anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibiting the function of ABCB1 and ABCG2 by the EGFR tyrosine kinase inhibitor AG1478 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. google.com [google.com]

- 9. miragenews.com [miragenews.com]

TIC10 (ONC201): A Comprehensive Technical Guide on its Efficacy in Diverse Cancer Types

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TIC10, also known as ONC201, is a small molecule investigational drug that has demonstrated significant anti-cancer activity across a broad spectrum of malignancies. Its primary mechanism of action involves the induction of the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) pathway, a critical signaling cascade in the body's natural defense against tumorigenesis. This compound accomplishes this by inhibiting the Akt and ERK signaling pathways, which leads to the activation of the transcription factor Foxo3a. Activated Foxo3a then upregulates the expression of both TRAIL and its death receptor DR5, leading to apoptosis in cancer cells. This guide provides an in-depth technical overview of the cancer types in which this compound has shown effectiveness, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Efficacy of this compound Across Various Cancer Types

This compound has been investigated in a multitude of cancer models, demonstrating a wide therapeutic window. Its efficacy has been particularly notable in glioblastoma, breast cancer, colorectal cancer, lung cancer, and certain hematological malignancies.

Glioblastoma Multiforme (GBM)

This compound has shown significant promise in the treatment of glioblastoma, one of the most aggressive forms of brain cancer. A key advantage of this compound is its ability to cross the blood-brain barrier. Clinical trials have shown that ONC201 can achieve therapeutic concentrations within the tumor[1]. Efficacy has been particularly pronounced in patients with H3 K27M-mutant diffuse midline gliomas[1][2][3]. Preclinical studies in orthotopic human glioblastoma xenograft models have demonstrated tumor regression[4]. Combination therapy with radiation has been shown to prolong survival in mouse models of GBM[5].

Breast Cancer

In preclinical studies, this compound has demonstrated efficacy against various subtypes of breast cancer, including triple-negative breast cancer (TNBC), a particularly aggressive and difficult-to-treat form of the disease. In xenograft models using the MDA-MB-231 and MDA-MB-468 TNBC cell lines, this compound administration led to tumor regression[2][6][7]. The mechanism in some TNBC cell lines is TRAIL-dependent apoptosis, while in others, it exerts an anti-proliferative effect[1][6].

Colorectal Cancer

Multiple studies have highlighted the effectiveness of this compound in colorectal cancer models. In various xenograft models, including those using HCT116, DLD-1, and SW480 cell lines, this compound has been shown to cause tumor regression or stasis. Furthermore, this compound has been found to target chemotherapy-resistant colorectal cancer stem-like cells[8][9]. Combination studies with anti-angiogenic agents like bevacizumab have shown significant tumor regression and even complete tumor ablation in human xenografts[10][11].

Lung Cancer

Preclinical investigations have indicated the potential of this compound in treating lung cancer, particularly small cell lung cancer (SCLC). In vitro studies using SCLC cell lines such as H1048, H1105, H1882, and H1417 have shown sensitivity to ONC201[10]. Combination therapy with lurbinectedin has demonstrated synergistic killing of SCLC cells[10].

Hematological Malignancies

This compound is also being explored for its efficacy in hematological malignancies. Notably, multiple myeloma cells have shown particular sensitivity to ONC201[12].

Other Solid Tumors

The therapeutic potential of this compound extends to other solid tumors as well. Clinical and preclinical studies have investigated its role in neuroendocrine tumors, paragangliomas, prostate cancer, endometrial cancer, and gastric adenocarcinoma[13].

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and xenograft models.

Table 1: In Vitro Efficacy of this compound (ONC201) - IC50 Values

| Cancer Type | Cell Line | IC50 (µM) | Reference(s) |

| Breast Cancer | MDA-MB-231 (TNBC) | ~2 | [5] |

| MDA-MB-468 (TNBC) | Low micromolar range | [7] | |

| Multiple TNBC lines | 0.032 - 10.12 | [14] | |

| Multiple Breast Cancer Lines | 0.8 - 5 | [5] | |

| Endometrial Cancer | Multiple Endometrial Cancer Lines | 2.4 - 14 | [5] |

| ARK1 (Uterine Serous Carcinoma) | 6 | [15] | |

| ARK2 (Uterine Serous Carcinoma) | 10 | [15] | |

| SPEC-2 (Uterine Serous Carcinoma) | 12 | [15] | |

| Glioblastoma | H3.3K27M mutant cell panel | 4.6 ± 0.7 | [4] |

| Small Cell Lung Cancer | H1048 | 2.41 | [10] |

| Ovarian Cancer | OVCAR5, OVCAR3, IGOV-1, SKOV3 | Dose-dependent inhibition | [16] |

Table 2: In Vivo Efficacy of this compound (ONC201) - Xenograft Models

| Cancer Type | Xenograft Model | Treatment Regimen | Outcome | Reference(s) |

| Glioblastoma | Orthotopic human GBM | Not specified | Tumor regression | [4] |

| Syngeneic and patient-derived orthotopic GBM | ONC201 + Radiation | Prolonged survival | [5] | |

| MGPP-3 glioblastoma cells (subcutaneous) | 25 mg/kg this compound/ONC201, 3 times/week for 2 weeks | Enhanced tumor growth inhibition (with ABT263) | [4] | |

| Triple-Negative Breast Cancer | MDA-MB-468 | Not specified | In vivo efficacy | [6] |

| MDA-MB-231 | Single dose | Efficacious | [2] | |

| Colorectal Cancer | DLD1 Aldefluor(+) cells | 50 mg/kg ONC201/TIC10 i.p. on days 7, 14, 22 | Prevention of CSC-mediated tumor growth | [9] |

| Human xenografts | ONC201 + bevacizumab | Significant tumor regression/ablation | [10][11] | |

| MC38 syngeneic xenografts | ONC201 + murine VEGF-A inhibitor | Significant tumor regression/ablation | [10] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The primary mechanism of action of this compound involves the induction of the TRAIL-mediated apoptotic pathway. This is achieved through the dual inhibition of the pro-survival kinases Akt and ERK. This inhibition leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor Foxo3a. In the nucleus, Foxo3a binds to the promoter regions of the genes for TRAIL and its death receptor, DR5, leading to their upregulation and ultimately, apoptosis of the cancer cell.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. ONC201 (Dordaviprone) in Recurrent H3 K27M-Mutant Diffuse Midline Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. This compound/ONC201 synergizes with Bcl-2/Bcl-xL inhibition in glioblastoma by suppression of Mcl-1 and its binding partners in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. TRAIL Antibodies | Antibodies.com [antibodies.com]

- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 8. Oral ONC201 in Adult Recurrent Glioblastoma | Clinical Research Trial Listing [centerwatch.com]

- 9. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Clinical Trial: NCT03295396 - My Cancer Genome [mycancergenome.org]

- 12. youtube.com [youtube.com]

- 13. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical Trial: NCT02525692 - My Cancer Genome [mycancergenome.org]

- 15. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

The Preclinical Development of ONC201: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC201, also known as dordaviprone, is a first-in-class small molecule of the imipridone class with demonstrated anti-cancer properties.[1] Initially identified as a p53-independent inducer of TNF-related apoptosis-inducing ligand (TRAIL), its mechanism of action is now understood to be multifaceted, involving the antagonism of the dopamine receptor D2 (DRD2) and agonism of the mitochondrial caseinolytic protease P (ClpP).[1][2] This technical guide provides an in-depth overview of the preclinical development of ONC201, summarizing key in vitro and in vivo findings, detailing experimental methodologies, and visualizing critical pathways and workflows.

Mechanism of Action

ONC201 exerts its anti-tumor effects through a unique dual mechanism that converges on the induction of apoptosis and disruption of cancer cell metabolism. The primary targets of ONC201 are the G protein-coupled receptor DRD2 and the mitochondrial protease ClpP.[1][2]

Dopamine Receptor D2 (DRD2) Antagonism: ONC201 acts as a selective antagonist of DRD2, a receptor often overexpressed in various malignancies.[2][3] Antagonism of DRD2 by ONC201 leads to the inactivation of the Akt and ERK signaling pathways.[2] This dual inhibition results in the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a, a key regulator of apoptosis. In the nucleus, FOXO3a upregulates the expression of the pro-apoptotic ligand TRAIL.[2]

Caseinolytic Protease P (ClpP) Agonism: ONC201 also functions as an allosteric agonist of the mitochondrial protease ClpP.[2] This activation of ClpP leads to the degradation of various mitochondrial proteins, disrupting oxidative phosphorylation and cellular energy metabolism.[4] This disruption of mitochondrial function contributes to the induction of the integrated stress response (ISR).[2][4]

Integrated Stress Response (ISR) and Apoptosis Induction: The combined effects of DRD2 antagonism and ClpP agonism lead to the activation of the ISR.[2][4] This is characterized by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn upregulates the activating transcription factor 4 (ATF4).[5] ATF4 promotes the transcription of pro-apoptotic genes, including the death receptor 5 (DR5), the receptor for TRAIL.[2][5] The concurrent upregulation of both TRAIL and its receptor DR5 creates an autocrine/paracrine apoptotic signaling loop, leading to cancer cell death.[2]

Preclinical In Vitro Studies

ONC201 has demonstrated broad anti-cancer activity across a range of cancer cell lines, including those resistant to standard-of-care therapies.

Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of ONC201 have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | ~2.5 | [2] |

| U251 | Glioblastoma | ~5 | [4] |

| T98G | Glioblastoma | ~5 | [4] |

| SNB19 | Glioblastoma | ~5 | [4] |

| JN-DSRCT-1 | Desmoplastic Small Round Cell Tumor | 0.625-20 (range) | [6] |

| MB231 | Breast Cancer | Not specified | [7] |

Note: IC50 values can vary between studies due to different experimental conditions.

Key In Vitro Findings

-

Broad Applicability: ONC201 induces cell death in a wide spectrum of tumor types, including those with mutations in p53, KRAS, and EGFR, which often confer resistance to other therapies.[1]

-

Induction of Apoptosis: ONC201 induces caspase-mediated apoptosis in cancer cells.[1] This is accompanied by the upregulation of TRAIL and its receptor DR5.[2]

-

Mitochondrial Dysfunction: Treatment with ONC201 leads to the disruption of mitochondrial respiration and a decrease in cellular ATP levels.[7]

-

Integrated Stress Response: ONC201 activates the ISR, as evidenced by the increased expression of ATF4 and CHOP.[7]

-

Selectivity: ONC201 shows a favorable safety profile in preclinical models, with minimal toxicity to normal cells.[8]

Preclinical In Vivo Studies

The anti-tumor efficacy of ONC201 has been validated in several preclinical animal models, demonstrating its potential for clinical translation.

Xenograft and Orthotopic Models

ONC201 has shown significant anti-tumor activity in various in vivo models, including subcutaneous xenografts and orthotopic models that more closely mimic human disease.

| Model | Cancer Type | Treatment | Key Findings | Reference |

| U251 Orthotopic Mouse Model | Glioblastoma | ONC201 + Temozolomide + Radiotherapy | Prolonged median survival to 123 days vs. 44 days with ONC201 alone. | [4][9] |

| Temozolomide-resistant GBM Xenografts | Glioblastoma | ONC201 | Shrank tumors and prolonged survival. | [1] |

| Orthotopic Glioblastoma Mouse Xenograft | Glioblastoma | ONC201 | Demonstrated a survival benefit. | [3] |

| Patient-Derived Xenograft (PDX) Mouse Models | DIPG | ONC201 | Assessed pharmacokinetics and pharmacodynamics. | [10] |

Key In Vivo Findings

-

Oral Bioavailability and CNS Penetration: ONC201 is orally bioavailable and effectively crosses the blood-brain barrier, a critical feature for treating brain tumors.[3] In rodents, brain tissue concentrations of ONC201 were found to be 5-fold higher than in plasma.[3]

-

Single-Agent Efficacy: ONC201 has demonstrated single-agent anti-tumor effects in over 15 preclinical cancer models.[8]

-

Combination Therapy: The efficacy of ONC201 is enhanced when used in combination with standard-of-care therapies such as temozolomide and radiation in glioblastoma models.[4][9]

-

Favorable Safety Profile: In vivo studies in rats and dogs have shown a wide safety margin for ONC201.[1]

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol outlines a common method for assessing the cytotoxic effects of ONC201 on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., JN-DSRCT-1)

-

96-well plates

-

ONC201 (dissolved in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[6]

-

Treat cells with various concentrations of ONC201 (e.g., 0.625-20 µM) or DMSO as a vehicle control.[6]

-

Incubate the plate for 72 hours.[6]

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[6]

-

Dissolve the formazan crystals by adding DMSO to each well.[6]

-

Measure the absorbance at 490 nm using a microplate reader.[6]

-

Calculate cell viability as a percentage of the control and determine the IC50 value.[6]

Western Blot Analysis

Western blotting is used to detect changes in protein expression levels in response to ONC201 treatment, providing insights into its mechanism of action.

General Protocol Outline:

-

Cell Lysis: Treat cells with ONC201 for the desired time points, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[11]

-